N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide is a compound that features a thiophene ring substituted with two 5-methylisoxazole groups at the N2 and N5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide typically involves the reaction of thiophene-2,5-dicarboxylic acid with 5-methylisoxazole derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the isoxazole rings or the thiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isoxazole rings .
Scientific Research Applications
N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isoxazole rings can form hydrogen bonds and other interactions with active sites, while the thiophene core provides structural stability and electronic properties .
Comparison with Similar Compounds
Similar Compounds
N1,N3-bis(5-methylisoxazol-3-yl)malonamide: Similar structure but with a malonamide core instead of a thiophene core.
N1,N2-bis(5-methylisoxazol-3-yl)oxalamide: Features an oxalamide core, providing different chemical and physical properties.
Uniqueness
N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide is unique due to its thiophene core, which imparts distinct electronic properties and stability compared to malonamide or oxalamide derivatives. This makes it particularly useful in applications requiring robust and stable compounds .
Properties
IUPAC Name |
2-N,5-N-bis(5-methyl-1,2-oxazol-3-yl)thiophene-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S/c1-7-5-11(17-21-7)15-13(19)9-3-4-10(23-9)14(20)16-12-6-8(2)22-18-12/h3-6H,1-2H3,(H,15,17,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWFRXWUFGWISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(S2)C(=O)NC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.